[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a cyclopropane-containing carbamate ester featuring a pyrrolidine backbone substituted with a 2-chloro-acetyl group and a benzyl ester moiety. Its stereochemistry and functional groups make it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for prodrug development or as a precursor for bioactive molecules. The cyclopropyl group contributes steric and electronic effects, while the chloro-acetyl substituent enhances reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(20)12-21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAHHANGYRSPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)CN(C2CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. Its structure features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Key Features:
- Pyrrolidine Ring: Enhances binding affinity to biological targets.
- Chloroacetyl Group: Increases reactivity through electrophilic character.
- Benzyl Ester Moiety: Contributes to lipophilicity, aiding in membrane permeability.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition: The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins. This covalent modification can lead to enzyme inhibition or receptor modulation, affecting various metabolic pathways.
- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic benefits in neurological disorders.
- Cytotoxicity: Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
Case Studies
- Anticancer Studies:
- Cholinesterase Inhibition:
- Environmental Impact Studies:
Scientific Research Applications
The compound exhibits various biological activities that make it suitable for research in several fields:
Enzyme Inhibition
The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This property is particularly relevant for:
- Cholinesterase Inhibition : Potential applications in treating neurodegenerative diseases by modulating cholinergic signaling pathways.
Receptor Modulation
The compound may interact with neurotransmitter receptors, influencing synaptic transmission. This interaction shows promise in developing treatments for:
- Neurological Disorders : Potential therapeutic benefits in conditions like Alzheimer's disease and other cognitive impairments.
Cytotoxicity
Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several case studies highlight the applications of this compound:
Anticancer Studies
Research has demonstrated that [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester can induce apoptosis in cancer cells through mechanisms involving:
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
Cholinesterase Inhibition
In vitro studies have shown that this compound effectively inhibits acetylcholinesterase activity, which is crucial for:
- Alzheimer's Disease Treatment : Enhancing cholinergic neurotransmission and improving cognitive function.
Environmental Impact Studies
Research into the environmental implications of this compound has been conducted, focusing on its degradation products and potential toxicity to non-target organisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ in substituents, stereochemistry, or core heterocycles, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: The chloro-acetyl group in the parent compound (vs. amino-acetyl in analog ) increases electrophilicity, favoring reactions like nucleophilic acyl substitutions. Cyclopropyl vs. isopropyl ( vs.
Heterocycle Modifications :
- Replacing pyrrolidine (5-membered) with piperidine (6-membered) ( vs. ) alters ring conformation, affecting binding affinity to enzymes like proteases or kinases.
Stereochemical Variations :
- The (S)- and (R)-isomers (e.g., vs. ) exhibit divergent biological activities due to enantioselective interactions with chiral biomolecules.
Q & A
Basic: What are the recommended synthetic routes and purification methods for this compound?
Answer:
The synthesis of carbamate derivatives like this compound typically involves multi-step reactions. For example:
- Step 1 : Chloroacetylation of the pyrrolidine ring using 2-chloroacetyl chloride under anhydrous conditions with a base like triethylamine .
- Step 2 : Cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in an inert atmosphere .
- Purification : Column chromatography with gradients of light petroleum/ethyl acetate (e.g., 2:1 v/v) is effective for isolating intermediates, as demonstrated for structurally similar carbamic acid benzyl esters .
Basic: How should researchers characterize this compound using spectroscopic methods?
Answer:
Key characterization steps include:
- 1H NMR : Look for diagnostic peaks:
- Cyclopropane protons (δ 0.86–1.77 ppm, multiplet) .
- Benzyl ester aromatic protons (δ 5.04 ppm, singlet for CH₂Ph) .
- Pyrrolidine protons (δ 3.08–4.75 ppm, multiplet for CH₂ and NH) .
- IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1689 cm⁻¹ for carbamate and chloroacetyl moieties) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
Advanced: How can researchers resolve contradictions in synthetic yields across different protocols?
Answer:
Yield discrepancies often arise from:
- Reaction Conditions : Temperature sensitivity (e.g., 40–100°C for Pd-catalyzed steps) and inert atmosphere requirements .
- Intermediate Stability : Hydrolysis-prone intermediates (e.g., chloroacetyl groups) may degrade if purification is delayed. Stabilize with low-temperature storage (e.g., –20°C) .
- Method Validation : Cross-reference with published protocols for similar carbamates, such as optimizing equivalents of Cs₂CO₃ in coupling reactions .
Advanced: What mechanistic insights explain unexpected reactivity, such as retro-Claisen rearrangements?
Answer:
Carbamate derivatives can undergo retro-Claisen reactions under basic or thermal conditions. For example:
- Mechanism : Base-induced cleavage of the carbamate ester may generate unstable intermediates, leading to rearrangement or decomposition.
- Mitigation : Use mild bases (e.g., NaHCO₃) and monitor reaction progress via TLC to prevent side reactions .
Advanced: How should researchers assess the compound’s stability under varying storage conditions?
Answer:
- Thermal Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products .
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzyl ester group .
- Hydrolytic Stability : Test pH-dependent degradation (e.g., pH 1–9 buffers) to identify optimal storage conditions .
Advanced: What strategies are recommended for evaluating biological activity in enzyme inhibition studies?
Answer:
- Target Selection : Prioritize enzymes with structural homology to known carbamate targets, such as angiotensin-converting enzyme (ACE) isoforms. Assay inhibition using fluorogenic substrates (e.g., Mca-APK-Dnp) .
- Kinetic Analysis : Determine IC₅₀ values via dose-response curves and validate with molecular docking studies targeting active sites (e.g., ACE2 catalytic zinc domain) .
Advanced: How can researchers optimize regioselectivity in functionalization reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
